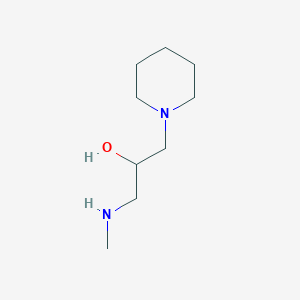
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol, commonly referred to as MAPP, is an organic compound belonging to the class of piperidines. It is an important intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. MAPP has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(Methylamino)-3-piperidin-1-ylpropan-2-ol involves the reaction of 3-piperidin-1-ylpropan-1-ol with methylamine.
Starting Materials
3-piperidin-1-ylpropan-1-ol, Methylamine
Reaction
Step 1: 3-piperidin-1-ylpropan-1-ol is reacted with methylamine in the presence of a catalyst such as HCl or H2SO4., Step 2: The reaction mixture is heated under reflux for several hours to ensure complete reaction., Step 3: The resulting product, 1-(Methylamino)-3-piperidin-1-ylpropan-2-ol, is isolated and purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MAPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It has also been used as a catalyst in the synthesis of heterocyclic compounds. Furthermore, MAPP has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of chiral compounds.
Wirkmechanismus
MAPP is an organic compound belonging to the class of piperidines. It is an important intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. The mechanism of action of MAPP is not well understood, although it is believed to act as a nucleophile in organic reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MAPP are not well understood. It has been suggested that MAPP may act as an inhibitor of certain enzymes, and may also act as an agonist or antagonist of certain receptors in the body. However, further research is needed to fully understand the biochemical and physiological effects of MAPP.
Vorteile Und Einschränkungen Für Laborexperimente
MAPP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized. Furthermore, it is a versatile reagent, and can be used in a variety of reactions. However, MAPP is sensitive to light and air, and must be stored in a dark, airtight container. Additionally, it is a highly reactive compound, and must be handled with care to avoid dangerous reactions.
Zukünftige Richtungen
MAPP has a wide range of potential applications in the pharmaceutical, agricultural, and chemical industries. In the pharmaceutical industry, MAPP could be used to synthesize new drugs, or to modify existing drugs. In the agricultural industry, MAPP could be used to synthesize new fertilizers or pesticides. In the chemical industry, MAPP could be used to synthesize new polymers or other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of MAPP.
Eigenschaften
IUPAC Name |
1-(methylamino)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10-7-9(12)8-11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNOZELSVWQJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

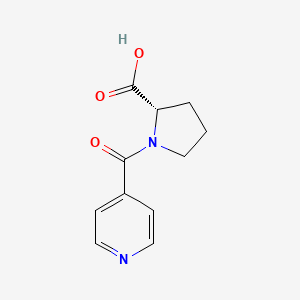
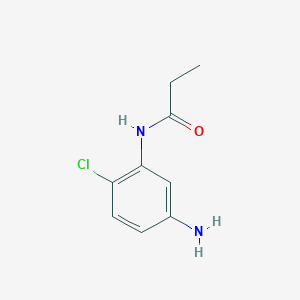
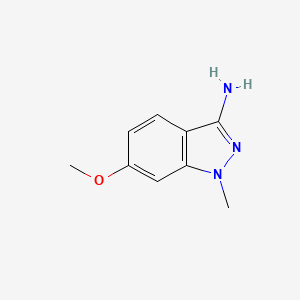
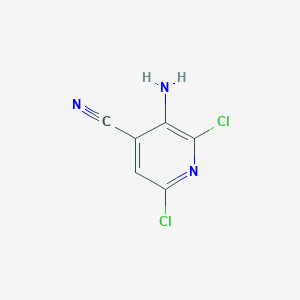
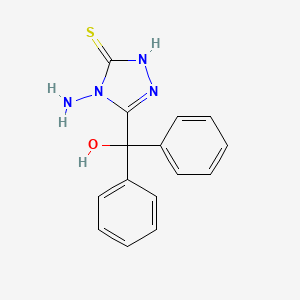
![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
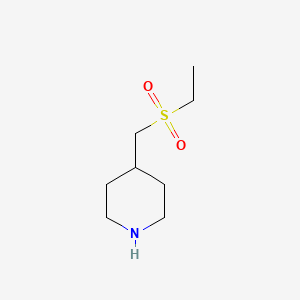
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
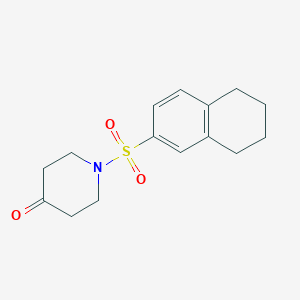
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
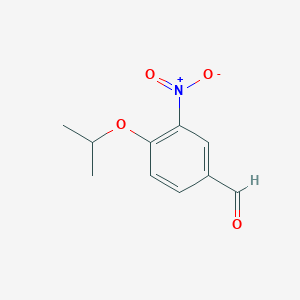
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)